2,6-Difluoro-3-methylbenzoic acid
Overview
Description
2,6-Difluoro-3-methylbenzoic acid is an aromatic carboxylic acid with the molecular formula C8H6F2O2. It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzene ring, along with a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,6-Difluoro-3-methylbenzoic acid can be synthesized through several methods. One common approach involves the fluorination of 3-methylbenzoic acid using a fluorinating agent such as elemental fluorine or a fluorinating reagent like Selectfluor. The reaction typically occurs under controlled conditions to ensure selective fluorination at the 2 and 6 positions on the benzene ring.
Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of 3-methylbenzoic acid is coupled with a fluorinated aryl halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound often involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2,6-Difluoro-3-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Lithium aluminum hydride in dry ether.
Oxidation: Potassium permanganate in aqueous or alkaline conditions.
Major Products
Substitution: Formation of derivatives with different functional groups replacing the fluorine atoms.
Reduction: Formation of 2,6-difluoro-3-methylbenzyl alcohol or 2,6-difluoro-3-methylbenzaldehyde.
Oxidation: Formation of 2,6-difluoro-3-carboxybenzoic acid.
Scientific Research Applications
2,6-Difluoro-3-methylbenzoic acid is utilized in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibition and protein-ligand interactions due to its ability to interact with biological macromolecules.
Medicine: As a precursor in the synthesis of potential drug candidates, especially those targeting specific enzymes or receptors.
Industry: In the production of specialty chemicals and materials with specific properties imparted by the fluorine atoms.
Mechanism of Action
The mechanism of action of 2,6-Difluoro-3-methylbenzoic acid in biological systems involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and van der Waals interactions with the target molecules. This can lead to inhibition or modulation of the target’s activity, making the compound useful in drug design and development.
Comparison with Similar Compounds
Similar Compounds
2,6-Difluorobenzoic acid: Lacks the methyl group, resulting in different reactivity and binding properties.
3,5-Difluoro-4-methylbenzoic acid: Has fluorine atoms at different positions, affecting its chemical behavior and applications.
2,4-Difluoro-3-methylbenzoic acid: Fluorine atoms are positioned differently, leading to variations in reactivity and biological activity.
Uniqueness
2,6-Difluoro-3-methylbenzoic acid is unique due to the specific positioning of the fluorine atoms and the methyl group, which confer distinct electronic and steric properties. These features make it a valuable compound in synthetic chemistry and drug development, offering unique interactions with biological targets and enabling the design of molecules with specific functions.
Properties
IUPAC Name |
2,6-difluoro-3-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIVNVIPFGKDQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)F)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90378907 | |
Record name | 2,6-Difluoro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32890-88-3 | |
Record name | 2,6-Difluoro-3-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90378907 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-DIFLUORO-3-METHYLBENZOIC ACID | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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